Cas no 14970-83-3 (4-sulfanylbutan-1-ol)

4-sulfanylbutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanol, 4-mercapto-
- 4-Mercapto-1-Butanol
- 4-sulfanylbutan-1-ol
- 1-Butanol,4-mercapto
- 1-mercapto-4-hydroxybutane
- 3-methylthiolpropanol
- 4-hydroxy-1-mercaptobutane
- 4-Hydroxybutyl mercaptan
- 4-mercaptobutan-1-ol
- 4-mercaptobutanol
- 4-Sulfanyl-1-butanol
- 4-Mercapto-1-butanol 95%
- 4-MERCAPTO-1-BUTANOL 97+%
- M3360
- J-008611
- DTXSID00338310
- 4-hydroxybutanethiol
- 4-Sulfanyl-1-butanol #
- A902151
- 4-mercapto-l-butanol
- F87137
- 14970-83-3
- AS-57844
- SCHEMBL22355
- EN300-127497
- FT-0637165
- MFCD00039660
- AKOS015912972
- 4-Mercapto-1-butanol, 95%
- DB-043009
-
- MDL: MFCD00039660
- Inchi: InChI=1S/C4H10OS/c5-3-1-2-4-6/h5-6H,1-4H2
- InChI Key: NEJMTSWXTZREOC-UHFFFAOYSA-N
- SMILES: SCCCCO
Computed Properties
- Exact Mass: 106.04500
- Monoisotopic Mass: 106.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 23.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Tautomer Count: nothing
- Topological Polar Surface Area: 21.2Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.03 g/mL at 25 °C(lit.)
- Melting Point: -100°C (estimate)
- Boiling Point: 102-103 °C20 mm Hg(lit.)
- Flash Point: 202 °F
- Refractive Index: n20/D 1.494(lit.)
- PSA: 59.03000
- LogP: 0.68870
- Vapor Pressure: No data available
- Solubility: Not available
4-sulfanylbutan-1-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315 (100%) H319 (100%) H335 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10-13-23
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4 ° C, -4 ° C is better
4-sulfanylbutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127497-2.5g |
4-sulfanylbutan-1-ol |
14970-83-3 | 95% | 2.5g |
$446.0 | 2023-06-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MU491-25g |
4-sulfanylbutan-1-ol |
14970-83-3 | 98% | 25g |
¥4660.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-238878B-75 g |
4-Mercapto-1-butanol, |
14970-83-3 | ≥94% | 75g |
¥22,187.00 | 2023-07-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MU491-5g |
4-sulfanylbutan-1-ol |
14970-83-3 | 98% | 5g |
¥1486.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-238878-1 g |
4-Mercapto-1-butanol, |
14970-83-3 | ≥94% | 1g |
¥1,203.00 | 2023-07-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3360-1G |
4-Mercaptobutan-1-ol |
14970-83-3 | >95.0%(GC) | 1g |
¥515.00 | 2024-04-17 | |
Enamine | EN300-127497-5.0g |
4-sulfanylbutan-1-ol |
14970-83-3 | 95% | 5g |
$660.0 | 2023-06-08 | |
Enamine | EN300-127497-10.0g |
4-sulfanylbutan-1-ol |
14970-83-3 | 95% | 10g |
$978.0 | 2023-06-08 | |
Enamine | EN300-127497-2500mg |
4-sulfanylbutan-1-ol |
14970-83-3 | 95.0% | 2500mg |
$446.0 | 2023-10-01 | |
Aaron | AR001MMT-250mg |
1-Butanol, 4-mercapto- |
14970-83-3 | 95% | 250mg |
$44.00 | 2025-02-12 |
4-sulfanylbutan-1-ol Related Literature
-
Tanja H. M. Kj?llman,Andrew Nelson,Michael James,Joseph A. Dura,Jadranka Travas-Sejdic,Duncan J. McGillivray Soft Matter 2011 7 5020
Additional information on 4-sulfanylbutan-1-ol
Chemical Profile of 4-sulfanylbutan-1-ol (CAS No. 14970-83-3)
4-sulfanylbutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 14970-83-3, is a sulfur-containing organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a butyl chain terminated with a hydroxyl group and substituted with a thiol (sulfanyl) moiety, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The molecular structure of 4-sulfanylbutan-1-ol consists of a four-carbon backbone with the following functional groups: a primary hydroxyl (-OH) group at the first carbon and a sulfanyl (-SH) group at the fourth carbon. This arrangement imparts both hydrophilic and hydrophobic characteristics to the molecule, facilitating its solubility in both polar and non-polar solvents. Such dual solubility properties are highly advantageous in drug formulation, where compatibility with diverse solvent systems is often required.
In recent years, 4-sulfanylbutan-1-ol has been explored as a building block in the synthesis of more complex molecules. Its thiol group can participate in various chemical reactions, including oxidation to form disulfides, formation of thiourea derivatives, and coupling reactions with metal ions to form coordination complexes. These reactivity features make it particularly useful in the development of novel polymers, corrosion inhibitors, and catalysts.
One of the most promising applications of 4-sulfanylbutan-1-ol lies in its potential use as an intermediate in pharmaceutical synthesis. Researchers have been investigating its role in the development of new therapeutic agents, particularly those targeting neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with specific enzymes has led to its inclusion in several preclinical studies aimed at identifying novel pharmacophores for neuroprotective drugs. For instance, derivatives of 4-sulfanylbutan-1-ol have shown promise in modulating neurotransmitter activity, which could have implications for treating conditions such as Alzheimer’s disease and Parkinson’s disease.
Additionally, 4-sulfanylbutan-1-ol has been studied for its antimicrobial properties. The sulfanyl group contributes to its ability to disrupt bacterial cell membranes, making it an effective component in antimicrobial formulations. Recent studies have demonstrated that incorporating 4-sulfanylbutan-1-ol into surface coatings can significantly enhance their antibacterial efficacy. This finding has significant implications for medical device manufacturing and healthcare environments where preventing microbial contamination is critical.
The compound’s versatility also extends to its role in material science. Researchers have utilized 4-sulfanylbutan-1-ol to develop novel self-healing polymers that can repair minor damages autonomously. The thiol group can react with other functionalized polymers to form dynamic covalent bonds, enabling the material to heal when exposed to specific stimuli. Such advancements are particularly relevant in aerospace and automotive industries, where maintaining structural integrity over long periods is essential.
In terms of industrial production, 4-sulfanylbutan-1-ol is typically synthesized through catalytic hydrogenation or oxidation processes starting from butane derivatives. Advances in green chemistry have led to more sustainable methods for its production, reducing waste and energy consumption. These environmentally friendly approaches align with global efforts to minimize the ecological footprint of chemical manufacturing.
The safety profile of 4-sulfanylbutan-1-ol is another critical aspect that has been thoroughly evaluated. While it does not pose significant health risks under normal handling conditions, proper personal protective equipment (PPE) should be used to avoid skin contact or inhalation of dust particles. Its low toxicity makes it suitable for use in pharmaceutical formulations where patient safety is paramount.
Looking ahead, the future applications of 4-sulfanylbutan-1-ol are likely to expand as research continues to uncover new ways to leverage its unique properties. Innovations in drug delivery systems, smart materials, and sustainable chemistry are just a few areas where this compound could play a pivotal role. As scientists delve deeper into its potential, we can expect to see more refined applications emerge, further solidifying its importance in both academic research and industrial practice.
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